6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine
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Overview
Description
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine is a nitrogen-containing heterocyclic compound. This compound features a spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of nitrogen atoms in the structure makes it an interesting candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an amine under controlled conditions. For example, the reduction of nitriles, amides, and nitro compounds using reducing agents like lithium aluminum hydride (LiAlH4) can yield the desired amine . Another method involves the use of azide ion (N3-) as a nucleophile for S_N2 reactions with alkyl halides, followed by reduction with LiAlH4 .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation over platinum or other suitable catalysts can be employed for the reduction steps, while maintaining compatibility with other functional groups present in the molecule .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation over platinum.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine involves its interaction with molecular targets, such as receptors or enzymes. The compound’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
6-(2-Aminoethyl)-5,6-diazaspiro[3.4]octan-7-one: This compound shares a similar spiro structure but contains an additional nitrogen atom and a carbonyl group.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring system.
Uniqueness
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine is unique due to its specific spiro structure and the presence of two nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H19N3 |
---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
6-(2-aminoethyl)-6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C9H19N3/c10-2-4-12-3-1-9(7-12)5-8(11)6-9/h8H,1-7,10-11H2 |
InChI Key |
SCGFKIRDSHFDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)N)CCN |
Origin of Product |
United States |
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